5-Methyl-1,3-thiazolidine hydrochloride
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Overview
Description
5-Methyl-1,3-thiazolidine hydrochloride is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Mechanism of Action
Target of Action
5-Methyl-1,3-thiazolidine hydrochloride is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activities . .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The presence of sulfur in the thiazolidine ring enhances their pharmacological properties . .
Biochemical Pathways
Thiazolidine derivatives, including this compound, can affect various biochemical pathways due to their diverse biological properties . They have been associated with anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological responses due to their diverse therapeutic and pharmaceutical activity .
Action Environment
It’s known that thiazolidine derivatives can form stable products under physiological conditions .
Biochemical Analysis
Biochemical Properties
The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Cellular Effects
Thiazolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolidines can form stable products in reactions involving 1,2-aminothiols and aldehydes . These reactions can occur quickly and efficiently at a broad range of pH levels .
Temporal Effects in Laboratory Settings
Thiazolidine products formed from reactions with 1,2-aminothiols and aldehydes have been shown to remain stable under physiological conditions .
Metabolic Pathways
Thiazolidines are known to be involved in various biological processes, suggesting potential interactions with enzymes or cofactors .
Subcellular Localization
Thiazolidines are known to interact with various biomolecules, suggesting potential effects on activity or function within specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1,3-thiazolidine hydrochloride can be synthesized through the condensation of cysteamine and formaldehyde. This reaction typically occurs under mild conditions and does not require a catalyst . Another method involves the reaction of 2-aminothiols with aldehydes, which can be performed under physiological conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-thiazolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidines.
Scientific Research Applications
5-Methyl-1,3-thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its neuroprotective and antioxidant properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: Another thiazolidine derivative with notable anticancer properties.
Uniqueness
5-Methyl-1,3-thiazolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions under mild conditions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
5-methyl-1,3-thiazolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-4-2-5-3-6-4;/h4-5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBQWOTKVRHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCS1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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